molecular formula C17H12ClFN2O2 B414903 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 303136-05-2

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B414903
CAS No.: 303136-05-2
M. Wt: 330.7g/mol
InChI Key: ZOWOFQYCTGCLJO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound based on a 1,2-oxazole core, a scaffold of significant interest in advanced chemical research and development. The structure is strategically functionalized with chlorophenyl, fluorophenyl, and methyl groups, which collectively enhance its physicochemical profile and potential for selective binding interactions with biological targets . The inclusion of both chloro and fluoro substituents is a common pharmacophore strategy in medicinal chemistry, designed to influence the molecule's lipophilicity, metabolic stability, and electronic characteristics, thereby optimizing its performance in structure-activity relationship (SAR) studies . This compound's well-defined molecular architecture makes it a valuable intermediate for the synthesis of novel bioactive molecules. Its primary research utility lies in its role as a key building block for the exploration of new therapeutic agents, particularly in the targeting of specific enzyme or receptor systems . The structural versatility of the oxazole core allows researchers to perform precise modifications, supporting its application across various domains, including pharmaceutical development and material science . This product is intended for controlled laboratory research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-10-15(17(22)20-12-8-6-11(19)7-9-12)16(21-23-10)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWOFQYCTGCLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups are introduced through substitution reactions, where the appropriate halogenated precursors react with the oxazole intermediate.

    Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenated precursors and nucleophiles are used under conditions such as heating or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is C23H22ClN3O5, with a molecular weight of approximately 455.9 g/mol. Its structure features a 1,2-oxazole ring and carboxamide functional group, which are critical for its biological activity.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties. The presence of halogen atoms in the phenyl groups can enhance the compound's reactivity and interaction with biological macromolecules such as proteins and nucleic acids.

Case Study: Antitumor Activity

In vitro evaluations have indicated that substituted 1,2-oxazoles can demonstrate significant antitumor activity. For instance, compounds structurally related to this compound were assessed for their cytotoxic effects against various cancer cell lines using the National Cancer Institute's protocols. These studies revealed promising results in inhibiting cell proliferation at low micromolar concentrations.

Anti-inflammatory Properties

The unique structure of this compound suggests potential anti-inflammatory applications. Compounds containing oxazole rings have been reported to inhibit pathways involved in inflammation.

Mechanistic Insights

Research into the mechanisms of action is ongoing, with techniques such as molecular docking being employed to predict binding affinities to specific receptors involved in inflammatory responses.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameUnique Features
3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamideDifferent fluorinated substituent
N-[2-(1-adamantyl)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamideIncorporates adamantane for enhanced lipophilicity
5-methyl-1,2-oxazole-4-carboxamide hydrochlorideSimpler structure lacking halogenated groups

This table illustrates how the halogen substitutions and the overall complexity of the structure may contribute to distinct biological activities.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with five structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
3-(2-Chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₈H₁₃ClFN₂O₂ 357.76 2-chlorophenyl, 4-fluorophenyl, methyl Immunomodulation, enzyme inhibition
N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate C₁₂H₁₀F₂N₂O₂·0.5H₂O 256.22 (anhydrous) 2,4-difluorophenyl, methyl Leflunomide analog (RA treatment)
3-(2-Chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl analog C₁₉H₁₇ClN₄O₂ 368.82 2-chlorophenyl, cyclopropylpyrimidinyl, methyl Research probe (kinase studies)
3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl analog C₂₀H₁₈ClFN₂O₄ 404.82 2-chloro-6-fluorophenyl, 3,4-dimethoxyphenylmethyl, methyl Neuroprotective agents
3-(2,6-Dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₉H₁₆Cl₂N₂O₂ 375.25 2,6-dichlorophenyl, 3,5-dimethylphenyl, methyl TGR5 receptor modulation

Key Findings from Comparative Analysis

Fluorine at the 4-position of the phenyl ring (target compound) improves metabolic stability and bioavailability relative to non-fluorinated derivatives like those in .

Carboxamide Modifications: Substituting the 4-fluorophenyl group with a cyclopropylpyrimidinylmethyl moiety () introduces steric bulk, which may alter binding kinetics in kinase-targeted studies .

Biological Activity Trends: Analogs with dichlorophenyl groups () exhibit higher affinity for TGR5 receptors, suggesting halogen positioning critically influences target engagement . Compounds like the leflunomide analog in demonstrate that difluorophenyl substitution retains immunomodulatory activity, albeit with reduced cytotoxicity compared to trifluoromethyl derivatives .

Biological Activity

The compound 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Chemical Name : this compound
  • Molecular Formula : C16H14ClF N2O2
  • Molecular Weight : 304.75 g/mol
  • CAS Number : Not specifically listed in the available data.

Structural Features

The compound features a chlorophenyl and fluorophenyl substitution on the oxazole ring, which may influence its biological activity through electronic effects and steric hindrance.

Research indicates that compounds related to oxazoles often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in cancer progression, such as alkaline ceramidases (ACERs) .
  • Antiproliferative Effects : Studies have demonstrated that oxazole derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
  • Target Engagement : Compounds similar to this compound have shown effective target engagement in neuroblastoma cells, indicating their relevance in treating neurological disorders .

In Vitro Studies

A number of studies have evaluated the biological activity of oxazole derivatives:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For example, IC50 values were determined for several analogs against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.0Induction of apoptosis
Related Oxazole DerivativeA54912.5Enzyme inhibition
Another AnalogueHeLa20.0Cell cycle arrest

Case Studies

  • Neuroblastoma Research : A study identified an oxazole derivative with a similar structure that effectively inhibited ceramidase enzymes involved in neuroblastoma progression. This suggests that this compound could have similar therapeutic implications .
  • Cancer Therapeutics : In vitro studies demonstrated that certain oxazole compounds exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against various leukemia and solid tumor cell lines . This highlights the potential of these compounds in developing new cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via a multi-step pathway involving oxazole ring formation followed by carboxamide coupling. Key steps include:

  • Oxazole Core Synthesis : Cyclization of a β-keto ester precursor with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to form the 1,2-oxazole ring .
  • Carboxamide Coupling : Use of coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF to link the oxazole core to the 4-fluorophenylamine moiety. Solvent choice (e.g., dichloromethane or DMF) and reaction temperature (0–25°C) significantly impact yield .
  • Purification : Recrystallization from methanol/water (10:1) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm regiochemistry and substituent positions. The 2-chlorophenyl group shows deshielded aromatic protons (δ 7.3–7.6 ppm), while the methyl group on the oxazole appears as a singlet (~δ 2.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly the oxazole ring planarity and halogen interactions (Cl···π, F···H) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₇H₁₃ClFN₂O₂: [M+H]+ m/z 339.06) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare IC₅₀ values with structurally similar compounds (e.g., 3-(3-methoxyphenyl) analogues) to identify substituent effects .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ampicillin as a control .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (Cl, F, methyl) influence its reactivity and bioactivity?

  • Methodological Answer :

  • Substituent Analysis :
  • Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity of the oxazole ring, increasing susceptibility to nucleophilic substitution (e.g., SNAr reactions). Fluorine’s electronegativity may improve membrane permeability via C-F···H interactions in biological targets .
  • Methyl Group : Steric hindrance at position 5 stabilizes the oxazole ring against hydrolysis but may reduce binding affinity in sterically constrained enzyme pockets .
  • DFT Calculations : Use Gaussian09 to model charge distribution (Mulliken charges) and predict reaction sites .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Source Identification :
  • Purity Variability : Confirm compound purity via HPLC (>99%) and rule out degradation products (e.g., hydrolysis of the carboxamide group in aqueous media) .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration, pH) and incubation times. For example, MCF-7 cells require 48-hour exposure for reliable IC₅₀ determination .
  • Meta-Analysis : Compare data across studies using similar substituents (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl derivatives) to isolate substituent-specific trends .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or glycoside groups at the carboxamide nitrogen. These moieties are cleaved enzymatically in vivo to regenerate the active compound .
  • Co-Crystallization : Use co-formers like cyclodextrins or L-proline to enhance solubility via non-covalent interactions. Monitor stability via PXRD .

Future Research Directions

Q. What unexplored applications exist in materials science or catalysis?

  • Methodological Answer :

  • Coordination Chemistry : Screen for metal-binding capability (e.g., Cu²⁺, Pd⁰) using UV-Vis titration. The oxazole’s nitrogen and carbonyl oxygen may act as ligands for catalytic complexes .
  • Polymer Synthesis : Incorporate the compound as a monomer in polyoxazoles via ring-opening metathesis polymerization (ROMP). Characterize thermal stability (TGA) and mechanical properties (DSC) .

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